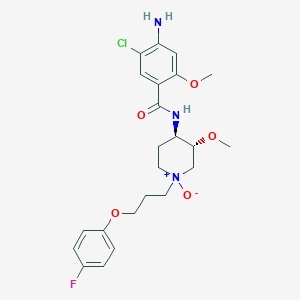

Cisapride N-Oxide

Vue d'ensemble

Description

Cisapride N-Oxide is a derivative of Cisapride, a prokinetic agent used to enhance gastrointestinal motility. The chemical formula of this compound is C23H29ClFN3O5, and it is known for its unique structure that includes a tertiary amine oxide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cisapride N-Oxide can be synthesized through the oxidation of Cisapride. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and sodium perborate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as methyltrioxorhenium (VII) or titanium silicalite (TS-1) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of packed-bed microreactors with hydrogen peroxide in methanol as the solvent has been reported to be effective for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Cisapride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to Cisapride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium perborate.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Higher oxidation states of Cisapride derivatives.

Reduction: Cisapride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Gastrointestinal Disorders:

Cisapride was originally used to treat gastroesophageal reflux disease (GERD) and other gastrointestinal motility disorders. The N-oxide derivative may retain similar activity with potentially improved safety profiles due to reduced side effects associated with hERG channel inhibition .

2. Antimicrobial Activity:

Recent studies have indicated that compounds with N-oxide functionalities can exhibit antimicrobial properties. For instance, derivatives similar to Cisapride N-Oxide have shown selective activity against specific bacteria such as Cutibacterium acnes, which is implicated in acne vulgaris. These compounds may work through dual mechanisms involving both antimicrobial action and anti-inflammatory effects .

3. Drug Development:

this compound's unique properties make it a candidate for further drug development, particularly in creating formulations that minimize adverse effects while maintaining therapeutic efficacy. The modification to an N-oxide can reduce cardiotoxicity associated with cisapride, making it safer for clinical use .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of N-oxide derivatives against C. acnes. One compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, demonstrating significant antimicrobial activity. In vivo testing on Balb/c nude mice showed that formulations containing this compound reduced inflammation compared to control treatments, indicating potential for acne treatment .

Case Study 2: Safety Profile Enhancement

Research into the safety profile of this compound has focused on its reduced hERG activity compared to cisapride. This modification allows for effective gastrointestinal treatment without the associated risk of cardiac arrhythmias that plagued cisapride's use in clinical settings. The study demonstrated that the N-oxide derivative displayed at least tenfold lower hERG inhibitory activity than its parent compound .

Mécanisme D'action

Cisapride N-Oxide exerts its effects by acting as a serotonin 5-HT4 receptor agonist. This activation promotes the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility. The compound also interacts with other serotonin receptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Cisapride: The parent compound, used as a prokinetic agent.

Metoclopramide: Another prokinetic agent with a different mechanism of action.

Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.

Uniqueness: Cisapride N-Oxide is unique due to its tertiary amine oxide functional group, which imparts distinct chemical and pharmacological properties. Unlike Cisapride, this compound has a different metabolic profile and may exhibit reduced central nervous system side effects .

Activité Biologique

Cisapride N-Oxide is a significant metabolite of the prokinetic agent cisapride, which has been utilized primarily to enhance gastrointestinal motility. Understanding the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications, is crucial for evaluating its role in clinical settings.

Overview of Cisapride and Its Metabolism

Cisapride acts as a 5-hydroxytryptamine (5-HT) receptor agonist, particularly targeting the 5-HT4 receptor, which plays a vital role in gastrointestinal motility. The metabolism of cisapride primarily occurs via cytochrome P450 enzymes, leading to several metabolites, including norcisapride and this compound. The latter is formed through oxidative N-dealkylation processes .

Table 1: Major Metabolites of Cisapride

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| This compound | N-oxidation at piperidine nitrogen | Minimal activity compared to cisapride |

| Norcisapride | N-dealkylation | Approximately 15% of cisapride's activity |

Pharmacological Effects

This compound exhibits limited pharmacological activity compared to its parent compound. Studies indicate that while cisapride significantly enhances gastrointestinal motility, its N-Oxide metabolite does not contribute meaningfully to this effect. The primary action of cisapride is attributed to its agonistic activity on 5-HT4 receptors, which stimulate peristalsis and increase lower esophageal sphincter tone .

In Vitro Studies

In vitro studies have demonstrated that cisapride undergoes extensive metabolism in human liver microsomes, with the formation of N-Oxide being one of the pathways identified. However, the contribution of this metabolite to overall pharmacological activity remains negligible . The metabolic pathway is crucial for understanding potential drug interactions and side effects associated with cisapride therapy.

Case Studies

- Gastroesophageal Reflux in Children : A systematic review indicated that while cisapride could reduce reflux symptoms, there was no significant difference in outcomes when compared with placebo or other treatments. Adverse events were noted but were not statistically significant .

- Functional Constipation : A study combining cisapride with magnesium oxide showed improved outcomes in pediatric patients compared to magnesium oxide alone. However, the role of this compound in this context remains unclear as the primary effects were attributed to cisapride itself .

Propriétés

IUPAC Name |

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZUZCKCMMWXEA-UJFFOEJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747358 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-75-4 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.